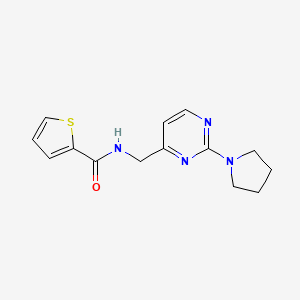
N-((2-(pirrolidin-1-il)pirimidin-4-il)metil)tiofeno-2-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine derivatives often show significant pharmacological activity . They can act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . They are also able to inhibit a wide range of enzymes .
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines, which is a key component of the compound , can be achieved by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .Molecular Structure Analysis
The molecular structure of “N-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)thiophene-2-carboxamide” is characterized by a pyrrolidine ring, a pyrimidine ring, and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional coverage of the molecule .Aplicaciones Científicas De Investigación
- El anillo de pirrolidina es un andamiaje versátil ampliamente utilizado por los químicos medicinales para diseñar compuestos para tratar diversas enfermedades humanas . Su estructura hibridada sp3 permite una exploración eficiente del espacio farmacoforico, lo que contribuye al desarrollo de fármacos.
- Los investigadores han sintetizado moléculas bioactivas que contienen el anillo de pirrolidina y sus derivados. Estos compuestos exhiben selectividad por el objetivo y diversas actividades farmacológicas, incluidos efectos antifúngicos, antibacterianos, anticonvulsivos, anticancerígenos y antioxidantes .
- Investigar compuestos basados en el anillo de pirrolidina puede proporcionar información sobre la modulación de la expresión y señalización de TrkA/B/C .
- Los investigadores han investigado derivados radiofluorados para aplicaciones en imágenes de tomografía por emisión de positrones (PET) .
Descubrimiento de Fármacos y Química Medicinal
Enfermedades Neurodegenerativas e Investigación del Cáncer
Agentes de Imagenología Radiofluorados
Optimización Farmacocinética
Mecanismo De Acción
Target of Action
The compound, also known as N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]thiophene-2-carboxamide, has been found to interact with several targets. Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, a class to which this compound belongs, have been reported to act as antagonists of the vanilloid receptor 1 . They also modulate the insulin-like growth factor 1 receptor . Furthermore, these compounds are known to inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
The compound interacts with its targets, leading to a series of biochemical changes. For instance, as an antagonist of the vanilloid receptor 1, it prevents the activation of this receptor, thereby modulating pain perception . As a modulator of the insulin-like growth factor 1 receptor, it can influence cell growth and development . By inhibiting various enzymes, it can affect multiple biochemical pathways .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. For example, by inhibiting phosphodiesterase type 5, it can increase the intracellular concentration of cyclic guanosine monophosphate (cGMP), influencing pathways that regulate muscle contraction . Inhibition of isocitrate dehydrogenase 1 can affect the citric acid cycle, while inhibition of endothelin-converting enzyme 1 can influence the production of endothelin, a potent vasoconstrictor .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the biochemical pathways it affects. For instance, by acting as an antagonist of the vanilloid receptor 1, it can modulate pain perception . Its antioxidative and antibacterial properties have also been described.
Propiedades
IUPAC Name |
N-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4OS/c19-13(12-4-3-9-20-12)16-10-11-5-6-15-14(17-11)18-7-1-2-8-18/h3-6,9H,1-2,7-8,10H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZUSRLGJGBFIKI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Ethyl-1-[(4-methylphenyl)methyl]triazole-4-carboxylic acid](/img/structure/B2389191.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-cyclopropyloxalamide](/img/structure/B2389192.png)
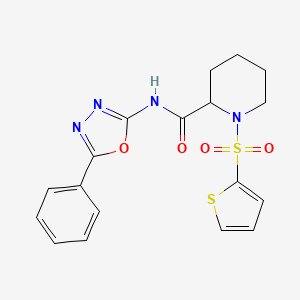
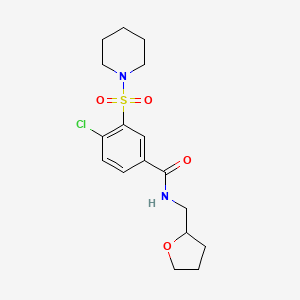
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-phenoxybenzamide](/img/structure/B2389195.png)
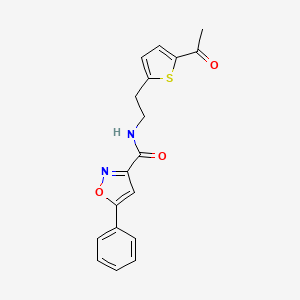
![N-[4-[2-(3,4-dimethoxyphenyl)ethylsulfamoyl]phenyl]-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2389198.png)

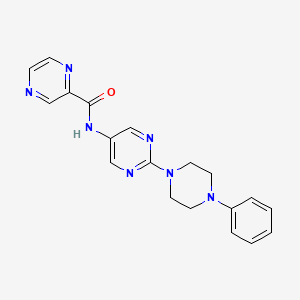
![5,6-dichloro-N-[2-(morpholin-4-yl)-2-phenylethyl]pyridine-3-carboxamide](/img/structure/B2389205.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-cyclopropyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B2389207.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2389208.png)
